

(R)-N-Boc-3-aminobutyric Acid: A Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: (R)-N-Boc-3-aminobutyric acid

Cat. No.: B173669

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For Researchers, Scientists, and Drug Development Professionals

(R)-N-Boc-3-aminobutyric acid, a chiral building block, is of significant interest in medicinal chemistry and drug development, primarily for its role in the synthesis of peptidomimetics and other complex organic molecules. This guide provides a comprehensive overview of its safety, handling, and key experimental protocols to ensure its effective and safe use in a laboratory setting.

Chemical and Physical Properties

(R)-N-Boc-3-aminobutyric acid is a white to off-white solid.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	159991-23-8	
Molecular Formula	C ₉ H ₁₇ NO ₄	
Molecular Weight	203.24 g/mol	
Melting Point	104-107 °C	[2]
Boiling Point	339.5 ± 25.0 °C (Predicted)	[2]
Density	1.101 ± 0.06 g/cm ³ (Predicted)	[2]
Appearance	White to off-white solid	[1]
pKa	4.43 ± 0.10 (Predicted)	[2]
Storage Temperature	2-8°C, Sealed in a dry place	[2]

Safety and Hazard Information

While comprehensive toxicological data for **(R)-N-Boc-3-aminobutyric acid** is not available, information from safety data sheets (SDS) for similar compounds and the unprotected form, (R)-3-aminobutanoic acid, provides guidance on potential hazards. The unprotected form is known to cause skin and eye irritation.[\[3\]](#) Standard laboratory precautions should be observed at all times.

GHS Hazard Classification (for related compounds)

Hazard Class	Category	Signal Word	Hazard Statement
Skin Corrosion/Irritation	2	Warning	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	Warning	H319: Causes serious eye irritation

Note: This classification is for the unprotected form, (R)-3-aminobutanoic acid, and should be considered as a potential hazard for **(R)-N-Boc-3-aminobutyric acid**.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment:

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

First Aid Measures

Exposure Route	First Aid Procedure
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact	Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
Ingestion	Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.

Stability and Reactivity

- Chemical Stability: Stable under recommended storage conditions (cool, dry place).[4]
- Conditions to Avoid: Avoid moisture and incompatible materials.
- Incompatible Materials: Strong oxidizing agents.[4]
- Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Experimental Protocols

(R)-N-Boc-3-aminobutyric acid is primarily used as a building block in organic synthesis.[5]

The following protocols outline its synthesis, characterization, and a common application.

Synthesis of **(R)-N-Boc-3-aminobutyric acid**

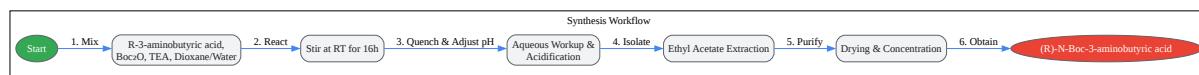
This protocol describes the protection of the amino group of (R)-3-aminobutyric acid using di-tert-butyl dicarbonate (Boc₂O).[6]

Materials:

- (R)-3-aminobutyric acid
- Dioxane
- Water
- Triethylamine (TEA)
- Di-tert-butyl dicarbonate (Boc₂O)
- Ethyl acetate (EtOAc)
- 1 M aqueous potassium bisulfate (KHSO₄)
- Saturated aqueous sodium chloride (NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Suspend (R)-3-aminobutyric acid (1 equivalent) in a mixture of dioxane and water at room temperature with stirring.
- Add triethylamine (1.5 equivalents) dropwise to the suspension.
- Cool the reaction mixture to 0°C.
- Add di-tert-butyl dicarbonate (1.15 equivalents) in one portion.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Partition the mixture between water and ethyl acetate.
- Separate the aqueous layer and wash it with ethyl acetate.
- Acidify the aqueous layer to a pH of 3 with 1 M aqueous KHSO₄.
- Extract the aqueous layer with ethyl acetate (2 times).
- Combine the organic extracts, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

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Caption: Synthesis and purification workflow for **(R)-N-Boc-3-aminobutyric acid**.

Analytical Characterization

The identity and purity of the synthesized **(R)-N-Boc-3-aminobutyric acid** should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

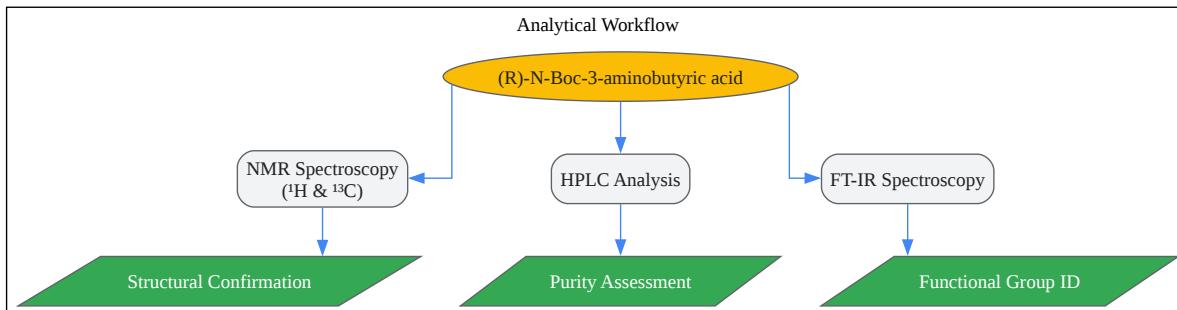
- ^1H NMR: The proton NMR spectrum provides characteristic signals for the Boc group (a singlet at ~ 1.45 ppm for the 9 protons of the tert-butyl group) and the protons of the aminobutyric acid backbone.[\[6\]](#)
 - Sample Preparation: Dissolve 5-10 mg of the compound in ~ 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
 - Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

2. High-Performance Liquid Chromatography (HPLC):

- Purity Assessment: Reversed-phase HPLC is a common method to determine the purity of the product.
 - Mobile Phase: A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
 - Stationary Phase: A C18 column is typically used.
 - Detection: UV detection at a wavelength around 210-220 nm.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Functional Group Analysis: FT-IR spectroscopy can confirm the presence of key functional groups.
 - N-H stretch: Around $3300\text{-}3500\text{ cm}^{-1}$ (from the carbamate).
 - C=O stretch: Two distinct peaks for the carbamate ($\sim 1700\text{ cm}^{-1}$) and the carboxylic acid ($\sim 1715\text{ cm}^{-1}$).
 - C-O stretch: Around 1160 cm^{-1} .



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Caption: Analytical workflow for the characterization of **(R)-N-Boc-3-aminobutyric acid**.

Use in Solid-Phase Peptide Synthesis (SPPS)

(R)-N-Boc-3-aminobutyric acid is a valuable building block for incorporating a β -amino acid moiety into a peptide chain using Boc-strategy SPPS.

General Steps for Incorporation:

- Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the first C-terminal amino acid.
- Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA).
- Coupling: Activate the carboxylic acid of **(R)-N-Boc-3-aminobutyric acid** using a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin.

- **Washing:** Thoroughly wash the resin to remove excess reagents and byproducts.
- **Repeat:** Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids in the desired sequence.
- **Cleavage:** Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like hydrofluoric acid (HF).

Biological Activity

(R)-N-Boc-3-aminobutyric acid itself is not known to have significant biological activity. Its primary role is that of a synthetic intermediate. By incorporating it into peptides, researchers can create peptidomimetics with enhanced properties such as increased metabolic stability and constrained conformations, which can lead to improved receptor affinity and selectivity.^[7] The biological activity of the final peptidomimetic is determined by the overall sequence and structure of the molecule.

Conclusion

(R)-N-Boc-3-aminobutyric acid is a key building block for the synthesis of modified peptides and other complex molecules. While it presents moderate handling hazards, adherence to standard laboratory safety protocols can ensure its safe use. The experimental procedures outlined in this guide provide a foundation for its synthesis, characterization, and application in the development of novel therapeutics and research compounds.

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